molecular formula C15H15ClN4O2S2 B6783087 1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole

1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole

Cat. No.: B6783087
M. Wt: 382.9 g/mol
InChI Key: MEZCUACBGQTPLH-UHFFFAOYSA-N
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Description

1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole is a complex organic compound that features a unique combination of a benzothiophene ring, an azetidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole typically involves multiple steps, starting with the preparation of the benzothiophene and azetidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the sulfonyl group.

    Substitution: The chloro substituent on the benzothiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 1-[1-[(5-Chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[1-[(5-chloro-1-benzothiophen-3-yl)sulfonyl]azetidin-3-yl]-3,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2S2/c1-9-17-10(2)20(18-9)12-6-19(7-12)24(21,22)15-8-23-14-4-3-11(16)5-13(14)15/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZCUACBGQTPLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)C2CN(C2)S(=O)(=O)C3=CSC4=C3C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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